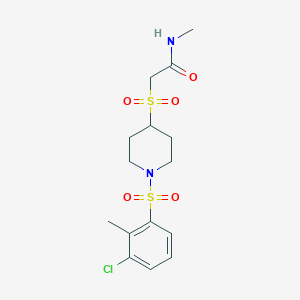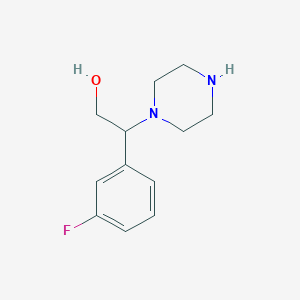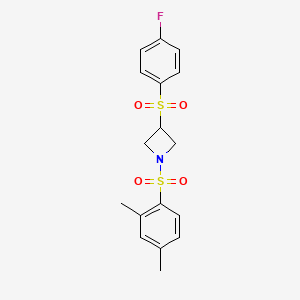
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both dimethylphenyl and fluorophenyl sulfonyl groups attached to an azetidine ring
Méthodes De Préparation
The synthesis of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 2,4-dimethylphenyl sulfonyl chloride and 4-fluorophenyl sulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine precursor.
Sulfonylation: The final step involves the sulfonylation of the azetidine ring with the prepared sulfonyl chlorides under controlled conditions, typically using a base such as triethylamine to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and rigorous purification techniques.
Analyse Des Réactions Chimiques
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: Researchers explore its effects on biological systems, including its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that enhances binding specificity and affinity. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific biochemical processes.
Comparaison Avec Des Composés Similaires
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can be compared with similar compounds such as:
1-(2,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine: This compound shares similar sulfonyl groups but differs in the ring structure, which can affect its reactivity and applications.
4-(2,4-Dimethylphenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyrimidin-1-ium bromide: This compound has a different core structure and additional functional groups, leading to distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c1-12-3-8-17(13(2)9-12)25(22,23)19-10-16(11-19)24(20,21)15-6-4-14(18)5-7-15/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOFIAOPVEJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2689963.png)
![(Spiro[2.3]hex-1-ylmethyl)amine](/img/structure/B2689964.png)
![N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2689965.png)
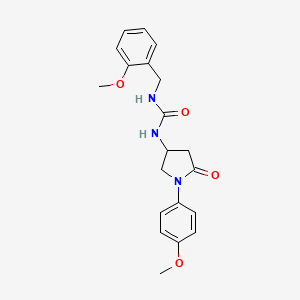

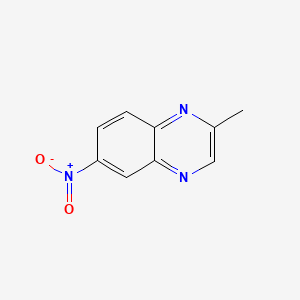

![5-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2689974.png)
![(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2689975.png)
![pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2689977.png)
![(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2689979.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2689983.png)
